

# Meta-analysis of Clinical Trials Investigating the Efficacy of Deanxit

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deanxit**

Cat. No.: **B1669968**

[Get Quote](#)

**Deanxit**, a combination of flupentixol and melitracen, is a medication utilized in various clinical settings for its anxiolytic and antidepressant properties. This guide provides a comparative analysis of its efficacy based on available clinical trial data and meta-analyses. The following sections summarize quantitative data, detail experimental protocols, and visualize key pathways and workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals.

## Comparative Efficacy of Deanxit in Various Conditions

The efficacy of **Deanxit** has been evaluated across a spectrum of disorders, often as an adjunct therapy. The data presented below is a synthesis of findings from multiple studies, highlighting its performance against placebo and other active treatments.

## Table 1: Efficacy of Deanxit in Depression and Anxiety in Chronic Somatic Diseases (Sertraline Combination Therapy)

| Outcome Measure        | Deanxit + Sertraline Group | Placebo + Sertraline Group | p-value   | Study     |
|------------------------|----------------------------|----------------------------|-----------|-----------|
| HAM-D                  |                            |                            |           |           |
| Response Rate (Day 8)  | 55.26% $\pm$ 2.56%         | 24.32% $\pm$ 2.19%         | p = 0.006 | [1][2][3] |
| HAM-D                  |                            |                            |           |           |
| Response Rate (Day 15) | 78.95% $\pm$ 3.89%         | 40.54% $\pm$ 4.18%         | p = 0.001 | [1][2][3] |
| HAM-A                  |                            |                            |           |           |
| Response Rate (Day 4)  | 34.21% $\pm$ 2.21%         | 8.11% $\pm$ 1.37%          | p = 0.006 | [1][2]    |
| HAM-A                  |                            |                            |           |           |
| Response Rate (Day 8)  | 57.89% $\pm$ 3.56%         | 18.92% $\pm$ 2.68%         | p = 0.001 | [1][2]    |
| HAM-A                  |                            |                            |           |           |
| Response Rate (Day 15) | 78.95% $\pm$ 4.37%         | 43.24% $\pm$ 4.68%         | p = 0.002 | [1][2]    |

HAM-D: Hamilton Rating Scale for Depression; HAM-A: Hamilton Rating Scale for Anxiety.

## Table 2: Efficacy of Deanxit in Other Conditions

| Condition                                  | Outcome Measure                              | Deanxit Group                | Control/Placebo Group | p-value   | Study  |
|--------------------------------------------|----------------------------------------------|------------------------------|-----------------------|-----------|--------|
| Refractory Chronic Cough                   | Cough Resolution Rate                        |                              |                       |           |        |
| Ulcerative Colitis with Anxiety/Depression | Overall Efficacy (Meta-analysis RR)          | 1.29 (95% CI = 1.20 to 1.40) | -                     | p < 0.001 | [5]    |
| Chronic Subjective Dizziness               | Total Effective Rate (8 weeks)               | 91.67%                       | 68.00%                | p < 0.05  | [6]    |
| Persistent Idiopathic Facial Pain          | Pain Relief Rate (≥50% reduction in NRS-11)  | 82.0%                        | -                     | -         | [7][8] |
| Unstable Angina with Anxiety/Depression    | Incidence of Malignant Cardiovascular Events | Significantly decreased      | -                     | p < 0.05  | [9]    |

RR: Risk Ratio; NRS-11: Numeric Rating Scale-11.

## Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the evidence base for **Deanxit**'s efficacy.

## Randomized Controlled Trial: Sertraline with Adjunctive Deanxit

- Objective: To investigate the efficacy and safety of sertraline combined with **Deanxit** for depression and anxiety in patients with chronic somatic diseases.[1]

- Study Design: A randomized, placebo-controlled trial.[1]
- Participants: 75 patients with depression and anxiety in chronic somatic diseases.[1]
- Intervention:
  - **Deanxit** Group (N=38): Sertraline (75 mg/day) + **Deanxit** (1 tablet/day) for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[1]
  - Placebo Group (N=37): Sertraline (75 mg/day) + placebo (1 tablet/day) for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[1]
- Efficacy Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.[1]
- Safety Measures: Monitoring and systematic registration of adverse events throughout the trial.[1]

## Meta-Analysis: Adjuvant Therapy in Ulcerative Colitis

- Objective: To evaluate the efficacy of flupentixol-melitracen as an adjuvant therapy for ulcerative colitis.[5]
- Study Selection: Eleven trials involving 654 patients with ulcerative colitis were included in the analysis.[5]
- Intervention:
  - Treated Group (n=328): Flupentixol-melitracen combined with mesalazine.[5]
  - Control Group (n=326): Traditional drug treatments (e.g., mesalazine alone).[5]
- Primary Outcome: Clinical efficacy, with results presented as a risk ratio (RR).[5]

## Signaling Pathways and Experimental Workflows

### Proposed Mechanism of Action of **Deanxit**

The therapeutic effects of **Deanxit** are attributed to the synergistic actions of its two components: flupentixol and melitracen. Flupentixol, a thioxanthene derivative, is a typical antipsychotic that antagonizes dopamine D1 and D2 receptors.[10] Melitracen is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.[10]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Deanxit**'s components.

## Typical Randomized Controlled Trial Workflow

The design and execution of a randomized controlled trial to assess the efficacy of a drug like **Deanxit** typically follows a structured workflow to ensure robust and unbiased results.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical randomized controlled trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 4. Efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough: a randomised, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deanxit can improve the dizziness, anxiety, and quality of life of patients with chronic subjective dizziness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Effectiveness and Safety of Flupentixol and Melitracen Tablets for the Treatment of Patients with Persistent Idiopathic Facial Pain: A Retrospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heart.bmj.com [heart.bmj.com]
- 10. Melitracen and flupentixol (deanxit) use disorder in Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Clinical Trials Investigating the Efficacy of Deanxit]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669968#meta-analysis-of-clinical-trials-investigating-the-efficacy-of-deanxit>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)